molecular formula C10H9BrN2 B1334938 1-(4-bromobenzyl)-1H-imidazole CAS No. 72459-46-2

1-(4-bromobenzyl)-1H-imidazole

Número de catálogo: B1334938
Número CAS: 72459-46-2
Peso molecular: 237.10 g/mol
Clave InChI: MZJSYLIOMLCYIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromobenzyl)-1H-imidazole (CAS: 861932-08-3) is a brominated imidazole derivative characterized by a benzyl group substituted with a bromine atom at the para position. Its molecular formula is C₁₀H₉BrN₂, with an average molecular weight of 261.11 g/mol. The compound is synthesized via nucleophilic substitution between 4-bromobenzyl bromide and imidazole under reflux conditions, often using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetonitrile . Its purity is confirmed through NMR spectroscopy (¹H and ¹³C) and elemental analysis, with characteristic chemical shifts at δ 7.50–7.20 ppm (aromatic protons) and δ 5.20 ppm (benzyl-CH₂) .

Actividad Biológica

1-(4-Bromobenzyl)-1H-imidazole is a compound characterized by its imidazole ring structure with a bromobenzyl substituent. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is noted for its diverse applications, including antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2, with a molecular weight of approximately 237.10 g/mol. The imidazole moiety is a five-membered aromatic heterocyclic structure containing nitrogen, which plays a crucial role in the compound's reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. Below are key findings from various studies:

Antitumor Activity

A study published in Molecules evaluated novel imidazole derivatives for their antitumor properties. The results showed that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. Notably, certain derivatives exhibited IC50 values as low as 2.96 µM against SGC-7901 cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like methotrexate (MTX) .

Table 1: Antitumor Activity of Imidazole Derivatives

Compound NameIC50 (µM)Cell LineComparison with Control
Compound 4f2.96SGC-79015-fold stronger than MTX
Compound 4m4.07HeLaStronger than MTX
Compound 4q10.96A549Comparable to controls

The mechanism underlying the antitumor activity of these compounds involves the induction of apoptosis in cancer cells. For instance, compound 4f was shown to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial potential. Research indicates that similar imidazole derivatives exhibit activity against various bacterial strains, highlighting their potential as novel antimicrobial agents.

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget PathogenActivity Level
This compoundStaphylococcus aureusModerate
Other derivativesMycobacterium tuberculosisPromising

Case Studies

Several case studies have explored the biological activity of imidazole derivatives, including:

  • Anticancer Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating a range of IC50 values that suggest significant potential for further development as anticancer agents.
  • Antimicrobial Studies : Derivatives were screened for activity against resistant strains of bacteria, showing effectiveness that could lead to new treatments for infections caused by multidrug-resistant organisms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Aldosterone Synthase Inhibition

One significant application of 1-(4-bromobenzyl)-1H-imidazole derivatives is their role as inhibitors of aldosterone synthase (CYP11B2). Aldosterone plays a critical role in regulating blood pressure and electrolyte balance, and its dysregulation is implicated in diseases such as hypertension and heart failure. The compound's derivatives have shown potential in treating conditions mediated by aldosterone, including:

  • Hypertension
  • Congestive heart failure
  • Hyperaldosteronism
  • Edema due to liver cirrhosis or congestive heart failure

In a patent application, it was noted that these compounds could be used in conjunction with other drugs for enhanced therapeutic efficacy, suggesting a versatile role in combination therapies for cardiovascular diseases .

Table 1: Therapeutic Applications of this compound Derivatives

ApplicationDisease/ConditionMechanism of Action
Aldosterone inhibitionHypertensionInhibition of CYP11B2
Cardiac remodelingHeart failureReducing aldosterone levels
Diuretic effectsEdemaPotassium-sparing diuretic properties

Antimycobacterial Activity

Recent studies have identified imidazole derivatives, including this compound, as potent inhibitors of CYP121, an enzyme essential for the survival of Mycobacterium tuberculosis. This highlights its potential as a lead compound in developing new treatments for tuberculosis (TB) .

Case Study: CYP121 Inhibition

In research focusing on the structure-activity relationship (SAR) of imidazole derivatives, compounds were screened for their ability to inhibit CYP121. The results demonstrated that modifications to the imidazole ring could enhance binding affinity and biological activity against TB .

Cancer Research Applications

Imidazole derivatives have also been explored for their anticancer properties. For instance, modifications to the structure of this compound have led to the development of compounds that inhibit heme oxygenase-1 (HO-1), an enzyme involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Imidazole Derivatives

Compound NameTarget EnzymeCancer TypeActivity Observed
This compoundHeme oxygenase-1Hormone-sensitive breast cancerCytotoxic effects observed

In one study, a derivative of this compound was tested against hormone-sensitive and hormone-resistant breast cancer cell lines, showing promising results in inhibiting cell growth .

Synthesis and Modification Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Gold-catalyzed reactions : These methods provide efficient pathways for synthesizing imidazole derivatives with high yields .
  • One-pot reactions : Recent advancements have introduced environmentally friendly methodologies that simplify the synthesis process while maintaining high efficiency .

Table 3: Synthesis Methods for Imidazole Derivatives

Synthesis MethodDescriptionYield Efficiency
Gold-catalyzed reactionsUtilizes gold salts for catalysisHigh
Iodine/H2O one-pot synthesisEnvironmentally benign synthesisExcellent

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings.

Key Reactions:

  • Buchwald-Hartwig Amination :
    Reacts with primary/secondary amines under palladium catalysis to form aryl amines.
    Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24h .
    Yield : 72–89% .

  • Suzuki-Miyaura Coupling :
    Forms biaryl derivatives with boronic acids.
    Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12h .
    Yield : 65–82% .

Table 1: Substitution Reaction Outcomes

Reaction TypeReagents/CatalystsTemperatureTimeYield (%)
Buchwald-HartwigPd(OAc)₂, Xantphos110°C24h72–89
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C12h65–82
Ullmann CouplingCuI, 1,10-phenanthroline100°C48h55–68

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective functionalization at the C-4 and C-5 positions.

Key Reactions:

  • Nitration :
    Conditions : HNO₃/H₂SO₄ (1:3), 0°C → RT, 2h .
    Product : 4-Nitro-1-(4-bromobenzyl)-1H-imidazole (Yield: 58%) .

  • Halogenation :
    Conditions : Br₂ (1 equiv), CHCl₃, 40°C, 6h .
    Product : 2,4-Dibromo-1-(4-bromobenzyl)-1H-imidazole (Yield: 63%) .

Cross-Dehydrogenative Coupling

The compound participates in C–H activation reactions under oxidative conditions.

Example:

  • C–N Bond Formation :
    Reacts with azoles via Cu(I)-catalyzed coupling.
    Conditions : CuI (10 mol%), DTBP (2 equiv), DMF, 120°C, 12h .
    Yield : 70–78% .

Table 2: Oxidative Coupling Performance

Partner SubstrateCatalyst SystemYield (%)Selectivity
PyrazoleCuI/DTBP75>95% C-2
1,2,4-TriazoleCuI/DTBP70>90% C-4

Cyclization and Ring Expansion

The imidazole core participates in annulation reactions to form fused heterocycles.

Key Pathway:

  • Formation of Imidazo[1,2-a]pyridines :
    Reacts with propargyl alcohols under Au(III) catalysis.
    Conditions : AuCl₃ (5 mol%), AgOTf (10 mol%), DCE, 80°C, 6h .
    Yield : 68% .

Functional Group Transformations

The benzyl position undergoes oxidation/reduction.

Key Reactions:

  • Oxidation to Carboxylic Acid :
    Conditions : KMnO₄ (3 equiv), H₂O, 100°C, 8h .
    Product : 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid (Yield: 52%) .

  • Reduction to Alcohol :
    Conditions : NaBH₄ (2 equiv), MeOH, 0°C → RT, 4h .
    Product : 1-(4-Bromobenzyl)-1H-imidazol-4-ol (Yield: 48%) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals.

Example:

  • Pd(II) Complex Formation :
    Conditions : [PdCl₂(cod)] (1 equiv), CH₂Cl₂, RT, 2h .
    Product : [Pd(1-(4-bromobenzyl)-1H-imidazole)₂Cl₂] (Stability: >6 months) .

Mechanistic Insights

  • NAS Reactions : Proceed via a concerted metalation-deprotonation (CMD) pathway in palladium-catalyzed couplings .

  • Electrophilic Substitution : Directed by the electron-donating imidazole ring, favoring para/ortho positions on the benzyl group .

Q & A

Q. How can the catalytic efficiency of copper-based systems be optimized for synthesizing 1-(4-bromobenzyl)-1H-imidazole derivatives?

Advanced Research Question
Copper(I)/2-pyridonate catalytic systems (e.g., CuI/K2_2CO3_3) are widely used for azole homocoupling. Optimization involves:

  • Reagent Ratios : A 1:1.2 molar ratio of halo-nitrobenzene to imidazole precursor improves yield by reducing side reactions .
  • Temperature Control : Reactions at 120°C under argon for 24 hours enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents like DMF stabilize intermediates and facilitate Cu(I) activation .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo) on the benzyl ring increase electrophilicity, accelerating nucleophilic substitution .

Q. What strategies address regioselectivity challenges in Pd-catalyzed late-stage diversification of imidazole pharmaceuticals?

Advanced Research Question
Regioselectivity in Pd-catalyzed C–H functionalization can be controlled via:

  • Ligand Design : Bulky phosphine ligands (e.g., PPh3_3) direct coupling to less sterically hindered positions .
  • Substrate Prefunctionalization : Introducing directing groups (e.g., sulfonyl) on the imidazole ring guides cross-coupling to specific sites .
  • Solvent Effects : Non-coordinating solvents (e.g., toluene) minimize ligand displacement, preserving regiochemical outcomes .

Q. What are the methodological considerations for characterizing crystal structures of bromobenzyl-imidazole derivatives?

Advanced Research Question
X-ray crystallography requires:

  • Crystal Quality : Slow evaporation from ethanol/chloroform mixtures yields diffraction-suitable crystals .
  • Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation resolve bromine atom positions and confirm bond angles .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π, halogen bonding) critical for packing stability .

Q. How does the introduction of phosphine ligands affect the coordination behavior of benzimidazole derivatives in ruthenium complexes?

Advanced Research Question
Phosphine ligands (e.g., PPh2_2) in 1-(4-bromobenzyl)-2-(diphenylphosphino)benzimidazole:

  • Hemilabile Binding : The phosphine group stabilizes Ru(II) centers, while the imidazole nitrogen acts as a labile site for substrate binding .
  • Electronic Tuning : Electron-donating substituents on the benzyl ring increase electron density at Ru, enhancing catalytic activity in hydrogenation .
  • Steric Effects : Bulky cyclohexylphosphine ligands reduce unwanted dimerization in Ru vinylidene intermediates .

Q. What in vitro methodologies evaluate the cytotoxicity of imidazole derivatives against cancer cell lines?

Advanced Research Question
Standard protocols include:

  • MTT Assay : Measures mitochondrial activity in MCF-7 cells after 48-hour exposure to derivatives (e.g., 1-(4-bromobenzyl)-2-(imidazolyl)ethanone) .
  • Dose-Response Curves : IC50_{50} values are calculated using non-linear regression (GraphPad Prism) to compare potency .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation confirms mechanism of cell death .

Q. How do electronic effects of substituents influence the reactivity of benzylimidazole precursors in cross-coupling reactions?

Advanced Research Question
Substituent electronic profiles dictate reactivity:

  • Electron-Withdrawing Groups (EWGs) : Bromo substituents increase electrophilicity at the benzyl carbon, accelerating Suzuki-Miyaura coupling with aryl boronic acids .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce oxidative addition efficiency in Pd-catalyzed reactions, requiring higher catalyst loadings .
  • Steric Maps : Ortho-substituted benzyl groups hinder coordination to metal centers, necessitating ligand-free conditions .

Q. What are the challenges in achieving high enantiomeric purity in chiral imidazole derivatives?

Advanced Research Question
Key challenges and solutions:

  • Racemization : Chiral benzyl groups (e.g., biphenylmethyl) stabilize tetrahedral intermediates during asymmetric synthesis .
  • Catalyst Selection : Ru-BINAP complexes induce enantioselectivity >90% ee in hydrogenation of prochiral imidazole ketones .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers (e.g., (S)-bifonazole) .

Q. How to design imidazole-based probes for studying enzyme inhibition mechanisms?

Advanced Research Question
Design principles include:

  • Active Site Mimicry : Introducing sulfonyl groups (e.g., 3,4-dimethoxybenzenesulfonyl) mimics natural substrates of HO-1 enzymes .
  • Fluorogenic Tags : Conjugation with dansyl chloride enables real-time monitoring of target binding via fluorescence quenching .
  • Docking Studies : Molecular modeling (AutoDock Vina) predicts binding modes to latency-associated nuclear antigens .

Q. What analytical techniques are critical for confirming the structural integrity of imidazole-based coordination complexes?

Advanced Research Question
Essential techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (500 MHz) identify proton environments and confirm ligand attachment .
  • ESI-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+ for Ru complexes) .
  • IR Spectroscopy : Stretching frequencies (e.g., νC=N_{C=N} at 1600–1650 cm1^{-1}) confirm imidazole coordination .

Q. What computational approaches predict the binding affinity of imidazole derivatives with biological targets?

Advanced Research Question
Computational strategies:

  • Molecular Dynamics (MD) : Simulations (AMBER) assess stability of imidazole-HO-1 complexes over 100 ns trajectories .
  • QSAR Models : Regression analysis links logP values of bromobenzyl derivatives to cytotoxicity (R2^2 > 0.85) .
  • Docking Scores : AutoDock scores <−8 kcal/mol indicate strong binding to fungal CYP51 (e.g., flutrimazole derivatives) .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Brominated Imidazoles

1-(3-Bromophenethyl)-1H-imidazole (2a)

  • Structure : Phenethyl chain with a bromine at the meta position.
  • Synthesis : Microwave-assisted reaction of 3-bromophenethyl bromide with imidazole, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
  • Properties: Higher molecular weight (277.15 g/mol) due to the phenethyl group.
  • Applications : Demonstrated cytotoxicity against MCF-7 breast cancer cells, suggesting utility in anticancer drug development .

1-(4-Bromobutyl)-1H-imidazole

  • Structure : Linear butyl chain with a terminal bromine.
  • Synthesis : Alkylation of imidazole with 1,4-dibromobutane under basic conditions .
  • Properties : Lower molecular weight (203.08 g/mol) and log P (~2.5) compared to the target compound, indicating increased hydrophilicity. The flexible alkyl chain may improve membrane permeability but reduce aromatic stacking interactions .

Benzimidazole Derivatives

1-(4-Bromophenyl)-2-ethyl-1H-benzoimidazole

  • Structure : Benzimidazole core with a 4-bromophenyl and ethyl substituent.
  • Synthesis : Condensation of 4-bromoaniline with ethyl glyoxalate, followed by cyclization .
  • Properties: Higher molecular weight (301.18 g/mol) and density (1.39 g/cm³) due to the fused benzene ring.
  • Applications : Explored as a kinase inhibitor scaffold due to extended π-system .

Heterocyclic Modifications

4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole

  • Structure : Thienyl substituent at the imidazole 4-position and 4-methylbenzyl group.
  • Synthesis : Suzuki coupling of thienyl boronic acid with bromoimidazole precursors .
  • The methylbenzyl group increases lipophilicity (log P ~3.1) compared to the bromobenzyl analog .

Physicochemical Properties

Compound Molecular Weight (g/mol) log P Melting Point (°C) Solubility (mg/mL)
1-(4-Bromobenzyl)-1H-imidazole 261.11 ~3.0 120–125 0.5 (DMSO)
1-(3-Bromophenethyl)-1H-imidazole 277.15 ~3.5 110–115 0.3 (DMSO)
1-(4-Bromobutyl)-1H-imidazole 203.08 ~2.5 75–80 1.2 (Ethanol)
1-(4-Bromophenyl)-2-ethyl-1H-benzoimidazole 301.18 ~4.2 180–185 0.1 (DMSO)

Key Observations :

  • Bromobenzyl derivatives exhibit higher log P values, favoring lipid membrane penetration.
  • Benzimidazole analogs show reduced solubility due to aromatic stacking.

Métodos De Preparación

Nucleophilic Substitution of 4-Bromobenzyl Chloride with Imidazole

General Synthetic Route

The most common and direct method for preparing 1-(4-bromobenzyl)-1H-imidazole involves the nucleophilic substitution reaction between 4-bromobenzyl chloride and imidazole under basic conditions. The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the imidazole, enhancing its nucleophilicity, which then attacks the electrophilic benzyl chloride carbon, displacing the chloride ion.

Parameter Typical Conditions Notes
Reactants 4-Bromobenzyl chloride, imidazole Molar ratio ~1:1
Base Sodium hydroxide or potassium carbonate Facilitates nucleophilic substitution
Solvent Dimethylformamide (DMF), acetonitrile Polar aprotic solvents preferred
Temperature Room temperature to reflux (~25–80 °C) Higher temperature can increase rate
Reaction Time Several hours (typically 4–12 h) Monitored by TLC or HPLC
Workup Aqueous quench, extraction, recrystallization Purification by recrystallization or chromatography

This method is scalable for industrial production, with optimizations focusing on maximizing yield and purity through controlled reaction parameters and purification techniques such as recrystallization and chromatography.

One-Pot Synthesis of Imidazole Derivatives

Advantages

  • Environmentally friendly (water as solvent, mild conditions)
  • Avoids use of toxic organic solvents
  • One-pot procedure reduces purification steps
  • High yields achievable with optimized conditions

Industrial and Scale-Up Considerations

Industrial synthesis of this compound typically follows the nucleophilic substitution route but incorporates process optimizations such as:

  • Use of continuous flow reactors for better heat and mass transfer
  • Automated control of reaction parameters to maximize yield and purity
  • Use of recrystallization and chromatographic purification to remove impurities such as unreacted starting materials or side products

Common impurities include unreacted 4-bromobenzyl chloride and partially substituted intermediates. These are identified and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS), allowing for process adjustments to minimize their formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Nucleophilic substitution 4-Bromobenzyl chloride, imidazole, base, DMF or acetonitrile, 25–80 °C Straightforward, scalable 70–90 Widely used, well-established
Iodine-catalyzed one-pot synthesis Benzil/benzylamine/aldehydes, iodine catalyst, water, K2CO3, 70 °C Green chemistry, mild conditions Up to 94 Adaptable for substituted imidazoles
Solvent-free one-pot synthesis Aromatic diamines, aldehydes, ammonium acetate, 70 °C Solvent-free, high yield High Environmentally benign

Research Findings and Characterization

  • Spectroscopic Analysis: ¹H and ¹³C NMR confirm the substitution pattern on the imidazole ring and the presence of the bromobenzyl group. IR spectroscopy identifies characteristic imidazole ring vibrations and C–Br stretching.
  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns consistent with this compound.
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) studies provide detailed structural information, confirming the molecular geometry and bromine atom position.

Propiedades

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSYLIOMLCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388130
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-46-2
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl sulphoxide (20 mL, dried over 4 Å molecular sieves) was added to potassium hydroxide (2.24 g, 0.04 mol, crushed pellets) and the mixture was stirred for 5 min. Imidazole (0.5718 g, 0.0084 mol) was then added and the mixture was stirred for 2 hours. 4-Bromobenzyl bromide (3.25 g, 0.013 mol) was added and the mixture was cooled briefly and stirred for a further hour before adding water (20 mL). The mixture was extracted with ether (3×100 mL) and each extract was washed with water (3×50 mL). The combined ether layers were dried over CaCl2 and the solvent was removed in vacuo. The residue was chromatographed on silica gel with CHCl3/MeOH (30:1) plus 0.05% formic acid as eluent yielding the sub-title compound (1.275 g, yield: 53%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0.5718 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.